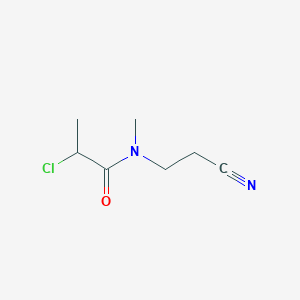
5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride
Vue d'ensemble
Description
“5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride” is a chemical compound with the molecular formula C8H6ClNO3S2 . It’s a member of the isoxazole family, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .
Molecular Structure Analysis
The molecular structure of “5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride” is characterized by the presence of an isoxazole ring, a furan ring, and a sulfonyl chloride group . The InChI code for this compound is 1S/C9H9ClNO3S2/c1-5-3-7(14-11-5)8-4-9(6(2)15-8)16(10,12)13/h3-4,15H,1-2H3 .Applications De Recherche Scientifique
-
Medicinal Chemistry
- Summary of the Application : Isoxazole, which includes 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride, is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions. It has a wide spectrum of biological activities and therapeutic potential .
- Methods of Application or Experimental Procedures : The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .
- Results or Outcomes : Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities that have resulted in the development of a plethora of method for the synthesis of this valuable fragment .
-
Pharmacology
- Summary of the Application : 1-Methyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride, a compound related to 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride, has been reported to be a potent oral hypoglycemic agent in normal and alloxan diabetic animals .
- Methods of Application or Experimental Procedures : Oral administration of 1-methyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride significantly decreased blood glucose concentration in cockerels, guinea pigs, normal mice and alloxan-hyperglycemic mice and rats .
- Results or Outcomes : The data indicate that 1-methyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride is an oral hypoglycemic agent in several species of experimental animals both in normo- and hyperglycemic states .
-
Chemical Synthesis
- Summary of the Application : 2-methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride is a compound related to 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride. It is used in chemical synthesis .
- Methods of Application or Experimental Procedures : This compound is typically used in a laboratory setting for the synthesis of other chemical compounds .
- Results or Outcomes : The specific outcomes depend on the nature of the reaction and the other reactants involved .
-
Thiophene Derivatives
- Summary of the Application : 2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride, another compound related to 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride, is used in the synthesis of thiophene derivatives .
- Methods of Application or Experimental Procedures : This compound is used as a building block in the synthesis of various thiophene derivatives .
- Results or Outcomes : The specific outcomes depend on the nature of the reaction and the other reactants involved .
-
Chemical Synthesis
- Summary of the Application : 2-methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride is a compound related to 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride. It is used in chemical synthesis .
- Methods of Application or Experimental Procedures : This compound is typically used in a laboratory setting for the synthesis of other chemical compounds .
- Results or Outcomes : The specific outcomes depend on the nature of the reaction and the other reactants involved .
-
Thiophene Derivatives
- Summary of the Application : 5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride, another compound related to 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride, is used in the synthesis of thiophene derivatives .
- Methods of Application or Experimental Procedures : This compound is used as a building block in the synthesis of various thiophene derivatives .
- Results or Outcomes : The specific outcomes depend on the nature of the reaction and the other reactants involved .
Safety And Hazards
Orientations Futures
The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could lead to the development of clinically viable drugs using isoxazole derivatives, including “5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride”.
Propriétés
IUPAC Name |
5-(3-methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c1-5-4-7(14-10-5)6-2-3-8(13-6)15(9,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAGKUCFHFJVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(O2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672472 | |
| Record name | 5-(3-Methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride | |
CAS RN |
1060817-75-5 | |
| Record name | 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Prop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B1420138.png)

![(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1420142.png)






![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1420153.png)

